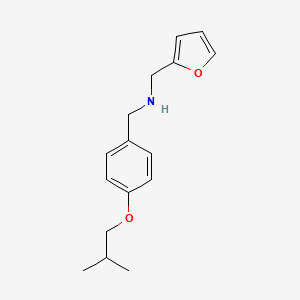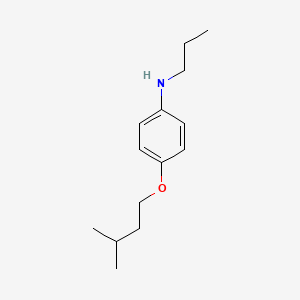
4-(2-Methoxyethoxy)-N-(4-propoxybenzyl)aniline
Overview
Description
4-(2-Methoxyethoxy)-N-(4-propoxybenzyl)aniline (MEPBA) is an organic compound that has been studied for its potential uses in scientific research. The compound is a derivative of aniline, an aromatic amine, and is composed of a benzene ring with a methoxyethoxy group and a propoxybenzyl group attached. MEPBA is a colorless liquid that is soluble in water and has a low melting point. It has been studied for its potential applications in biochemical and physiological research, as well as in laboratory experiments.
Scientific Research Applications
4-(2-Methoxyethoxy)-N-(4-propoxybenzyl)aniline has several potential applications in scientific research. It has been used as a substrate for some enzymes, such as the enzyme aryl-alcohol dehydrogenase. 4-(2-Methoxyethoxy)-N-(4-propoxybenzyl)aniline has also been used as a ligand for the study of metal ion binding, and as an inhibitor of the enzyme acetylcholinesterase. Additionally, 4-(2-Methoxyethoxy)-N-(4-propoxybenzyl)aniline has been used in studies of the structure and function of various proteins and in the study of cell signaling pathways.
Mechanism of Action
4-(2-Methoxyethoxy)-N-(4-propoxybenzyl)aniline acts as a substrate for various enzymes, such as aryl-alcohol dehydrogenase, and as an inhibitor of acetylcholinesterase. It has also been shown to bind to metal ions, which can affect the activity of enzymes and other proteins.
Biochemical and Physiological Effects
4-(2-Methoxyethoxy)-N-(4-propoxybenzyl)aniline has been studied for its potential biochemical and physiological effects. It has been shown to affect the activity of enzymes, proteins, and cell signaling pathways. Additionally, it has been shown to interact with metal ions, which can affect the activity of enzymes and other proteins.
Advantages and Limitations for Lab Experiments
4-(2-Methoxyethoxy)-N-(4-propoxybenzyl)aniline has several advantages for use in laboratory experiments. It is a colorless liquid that is soluble in water, making it easy to handle and store. Additionally, it has a low melting point, which makes it easy to use in experiments. However, 4-(2-Methoxyethoxy)-N-(4-propoxybenzyl)aniline is also toxic and can cause irritation of the skin and eyes, and can be harmful if inhaled or ingested.
Future Directions
There are several potential future directions for research involving 4-(2-Methoxyethoxy)-N-(4-propoxybenzyl)aniline. These include further studies of its biochemical and physiological effects, as well as its potential applications in drug design and development. Additionally, 4-(2-Methoxyethoxy)-N-(4-propoxybenzyl)aniline could be studied for its potential uses in the diagnosis and treatment of diseases, as well as its potential role in the regulation of gene expression. Finally, 4-(2-Methoxyethoxy)-N-(4-propoxybenzyl)aniline could be studied for its potential use in the development of new materials and technologies.
properties
IUPAC Name |
4-(2-methoxyethoxy)-N-[(4-propoxyphenyl)methyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO3/c1-3-12-22-18-8-4-16(5-9-18)15-20-17-6-10-19(11-7-17)23-14-13-21-2/h4-11,20H,3,12-15H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTASBQRQLMGPGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)CNC2=CC=C(C=C2)OCCOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Methoxyethoxy)-N-(4-propoxybenzyl)aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[2-(4-Chloro-3-methylphenoxy)ethyl]-3-ethoxyaniline](/img/structure/B1385440.png)
![N-[2-(2,5-Dimethylphenoxy)ethyl]-2-propanamine](/img/structure/B1385442.png)



![N-{2-[4-(Tert-butyl)phenoxy]ethyl}-2-fluoroaniline](/img/structure/B1385451.png)





![N-[3-(2-Chlorophenyl)propyl]-4-(phenethyloxy)aniline](/img/structure/B1385460.png)
![N-[2-(1-Naphthyl)ethyl]-4-(phenethyloxy)aniline](/img/structure/B1385461.png)